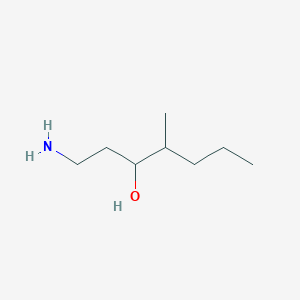

1-Amino-4-methylheptan-3-ol

Description

Overview of Amino Alcohol Chemistry and Significance

Amino alcohols are a significant class of organic compounds characterized by the presence of both an amine (-NH2, -NHR, or -NR2) and a hydroxyl (-OH) functional group. alfa-chemistry.com This bifunctionality imparts unique chemical properties, allowing them to participate in a wide range of chemical reactions. alfa-chemistry.com They are key structural elements in many biologically active molecules, including natural products and pharmaceuticals. For instance, many amino acids and peptides contain both hydroxyl and amino groups. alfa-chemistry.com

The presence of both hydrophilic amino and hydroxyl groups generally results in high water solubility and high boiling points. alfa-chemistry.com Chemically, they exhibit the reactivity of both amines and alcohols. alfa-chemistry.com They can react with inorganic acids to form ammonium (B1175870) salts and can also serve as ammoniation reagents. alfa-chemistry.com Their ability to act as ligands and form complexes with various elements makes them valuable in catalysis. In industry, they find applications as solvents, synthetic intermediates, and emulsifiers. alfa-chemistry.com

Current Research Landscape on Branched-Chain Amino Alcohols

Branched-chain amino acids (BCAAs), which include leucine, isoleucine, and valine, are essential amino acids that serve as building blocks for proteins and play roles in energy metabolism. nih.govfrontiersin.orgotsuka.co.jp Their catabolism produces branched-chain α-keto acids, which can be further converted to various compounds, including branched-chain alcohols. oup.com

Research into branched-chain amino alcohols is driven by their potential biological activities and their utility as chiral building blocks in organic synthesis. researchgate.net The stereochemistry of these molecules is often crucial to their function. For example, different stereoisomers of 4-methylheptan-3-ol, a related branched-chain alcohol, act as aggregation pheromones for different species of bark beetles. mdpi.comnih.gov The synthesis of specific stereoisomers of branched-chain amino alcohols is an active area of research, often employing enzymatic and asymmetric catalytic methods to control the stereochemistry at the chiral centers. researchgate.netresearchgate.net

Hypothesis and Research Objectives for 1-Amino-4-methylheptan-3-ol Investigations

Given the structural similarities to known biologically active branched-chain alcohols and amino alcohols, it is hypothesized that this compound possesses unique chemical and potential biological properties worthy of investigation. The presence of both an amino group and a hydroxyl group on a branched hydrocarbon chain suggests potential for use as a chiral ligand in catalysis or as a synthon for more complex molecules.

The primary research objectives for the investigation of this compound are:

To fully characterize its chemical and physical properties.

To develop and document efficient synthetic routes to obtain the compound.

To investigate its potential as a chiral auxiliary or ligand in asymmetric synthesis.

To explore its potential biological activities based on its structural features.

Scope and Limitations of the Present Academic Inquiry

This article focuses exclusively on the chemical compound this compound. The scope of this inquiry is limited to its chemical structure, properties, and synthesis. The information presented is based on available scientific literature and chemical databases.

This inquiry does not extend to dosage, administration, or the safety and adverse effect profiles of the compound, as such information is not available in the reviewed literature. The discussion is strictly confined to the chemical nature of this compound and its context within the broader field of amino alcohol chemistry.

Detailed Research Findings

Limited specific research findings for this compound are publicly available. However, based on its structure and data for similar compounds, the following information can be presented.

Chemical Properties

| Property | Value | Source |

| CAS Number | 126678-99-7 | chemsrc.com |

| Molecular Formula | C8H19NO | nih.gov |

| Molecular Weight | 145.24 g/mol | nih.gov |

| IUPAC Name | This compound | chemsrc.com |

Interactive Data Table: Predicted Properties

The following table presents predicted physicochemical properties for this compound. These values are computationally derived and have not been experimentally verified.

| Property | Predicted Value |

| XLogP3-AA | 1.3 |

| Hydrogen Bond Donor Count | 2 |

| Hydrogen Bond Acceptor Count | 2 |

| Rotatable Bond Count | 5 |

| Exact Mass | 145.14666423 g/mol |

| Topological Polar Surface Area | 46.25 Ų |

Synthesis

Specific, detailed synthetic procedures for this compound are not extensively reported in the readily available literature. However, general methods for the synthesis of amino alcohols can be applied. One common approach is the reduction of the corresponding amino ketone. For example, the synthesis could potentially be achieved through the reduction of 1-amino-4-methylheptan-3-one.

Another general method for synthesizing amino alcohols is through the ring-opening of an epoxide with an amine. alfa-chemistry.com For this compound, this could involve the reaction of a suitable epoxide with ammonia (B1221849).

The stereoselective synthesis of this compound would likely involve chiral catalysts or starting materials to control the stereochemistry at the two chiral centers (C3 and C4). For instance, methods analogous to the stereoselective synthesis of 4-methylheptan-3-ol, which utilizes enzymatic reductions or chiral boronic esters, could be adapted. mdpi.comresearchgate.netresearchgate.net

Structure

3D Structure

Properties

Molecular Formula |

C8H19NO |

|---|---|

Molecular Weight |

145.24 g/mol |

IUPAC Name |

1-amino-4-methylheptan-3-ol |

InChI |

InChI=1S/C8H19NO/c1-3-4-7(2)8(10)5-6-9/h7-8,10H,3-6,9H2,1-2H3 |

InChI Key |

UFBIREQPFVVLIW-UHFFFAOYSA-N |

Canonical SMILES |

CCCC(C)C(CCN)O |

Origin of Product |

United States |

Synthetic Methodologies for 1 Amino 4 Methylheptan 3 Ol

Retrosynthetic Analysis and Key Precursors

A retrosynthetic analysis of 1-Amino-4-methylheptan-3-ol reveals several logical disconnections and key precursor molecules. The primary structure is a γ-amino alcohol, suggesting that the most direct synthetic routes would involve the formation of either the C-N bond or the C-O bond at a late stage, or the simultaneous construction of the 1,3-amino alcohol relationship.

One common disconnection is at the C3-C4 bond, which points to an organometallic addition of a butyl nucleophile to a β-amino aldehyde or a related electrophile. Another powerful strategy involves disconnecting the C-N bond, suggesting a precursor such as a γ-azido or γ-nitro alcohol, which can be reduced to the target amine.

A highly effective and convergent approach identifies the β-amino ketone, 1-amino-4-methylheptan-3-one, as a pivotal precursor. The reduction of the ketone functionality in this intermediate directly yields the target this compound. This precursor itself can be synthesized through several established methods, including Mannich-type reactions.

Therefore, the key precursors for the synthesis of this compound can be summarized as:

1-Amino-4-methylheptan-3-one: A β-amino ketone that can be selectively reduced to the desired γ-amino alcohol.

β-Amino aldehydes: Electrophiles for the addition of butyl organometallic reagents.

γ-Nitro or γ-Azido ketones/alcohols: These can be reduced to form the primary amine.

Unsaturated Ketones: For instance, 4-methylhept-1-en-3-one could serve as a substrate for conjugate addition of an amine followed by reduction.

Direct Synthesis Approaches

Direct methods for synthesizing this compound focus on constructing the core structure from readily available starting materials. These strategies often involve condensation reactions followed by reduction or direct addition of organometallic species.

Condensation and Reduction Strategies

A prevalent strategy for the synthesis of γ-amino alcohols involves the condensation of an enone with an amine, followed by reduction. This tandem process, often performed in one pot, provides an efficient route to the target molecule. acs.org The process typically begins with an aza-Michael addition of an amine to an α,β-unsaturated ketone to form a γ-amino ketone. acs.org This intermediate is then reduced to the corresponding γ-amino alcohol. acs.org

For the specific synthesis of this compound, this could involve the reaction of an amine with an appropriate enone, followed by a reduction step. Another related approach is the Mannich reaction, which involves the aminoalkylation of a ketone, such as pentan-3-one, with formaldehyde (B43269) and an amine. rsc.org The resulting β-amino ketone is then reduced to furnish the γ-amino alcohol. rsc.org

Organometallic Addition Reactions

Organometallic reagents are powerful tools for carbon-carbon bond formation and are well-suited for the synthesis of alcohols. libretexts.org To synthesize this compound, a Grignard or organolithium reagent can be added to an appropriate aldehyde or ketone. libretexts.org

A plausible route involves the addition of a butylmagnesium halide (a Grignard reagent) or butyllithium (B86547) to a protected β-amino aldehyde. The nucleophilic butyl group attacks the electrophilic carbonyl carbon, and subsequent workup with a proton source yields the target amino alcohol. The success of this method hinges on the availability and stability of the starting β-amino aldehyde.

Alternatively, the addition of an organometallic reagent to an N-sulfinyl imine can produce chiral amines. wikipedia.org For instance, the addition of a Grignard reagent to a tert-butanesulfinyl aldimine or ketimine proceeds via a six-membered ring transition state, leading to a highly stereoselective addition. wikipedia.org

Stereoselective Synthesis of this compound

Due to the presence of two stereocenters at positions C3 and C4, this compound can exist as four possible stereoisomers. The development of stereoselective synthetic methods is crucial for accessing individual, optically pure isomers, which is often a requirement for biologically active molecules. rsc.org General strategies for asymmetric synthesis can be categorized into substrate control, reagent control, and auxiliary control. diva-portal.org

Asymmetric Hydrogenation Routes

Asymmetric hydrogenation of prochiral β-amino ketones is a highly efficient method for preparing chiral γ-amino alcohols. acs.orgrsc.org This approach utilizes chiral catalysts to deliver hydrogen to one face of the carbonyl group, thereby establishing the stereochemistry at the C3 position. The stereochemical outcome (syn or anti) is dependent on the catalyst system employed. rsc.org

Ruthenium, rhodium, and iridium complexes with chiral ligands are commonly used for this transformation. rsc.orgrsc.org For example, Rh-based BINAP catalysts have been shown to produce syn-γ-amino alcohols with excellent diastereoselectivity. rsc.org In contrast, Ir-catalyzed asymmetric transfer hydrogenation (ATH) can yield the anti-products. rsc.orgrsc.org The choice of catalyst and reaction conditions allows for the selective synthesis of different diastereomers. rsc.org

A notable development is the "borrowing hydrogen" cascade, an atom-efficient process where a catalyst temporarily removes hydrogen from an alcohol to form an intermediate that then reacts further before being hydrogenated by the stored hydrogen. acs.org This has been applied to the synthesis of optically enriched γ-secondary amino alcohols. acs.org

| Catalyst System | Diastereoselectivity | Product | Reference |

| Ir-catalyst/α-substituted-amino acid amide | High | anti-γ-amino alcohol | rsc.orgrsc.org |

| Rh(COD)₂BF₄/(R)-BINAP | Excellent | syn-γ-amino alcohol | rsc.org |

| RuPHOX-Ru | Excellent (up to 98% ee) | Chiral γ-primary amino alcohol | sioc-journal.cn |

| Ru-(S)-iPrPyme | High (88-93% ee) | Optically enriched γ-secondary amino alcohol | acs.org |

Chiral Auxiliary-Mediated Syntheses

Chiral auxiliaries are stereogenic groups that are temporarily attached to a substrate to direct the stereochemical course of a reaction. wikipedia.org After the desired stereocenter(s) have been set, the auxiliary is removed. wikipedia.org This is a powerful and reliable method for asymmetric synthesis. diva-portal.org

Well-known chiral auxiliaries include oxazolidinones and N-tert-butanesulfinamide. wikipedia.org In the context of synthesizing this compound, a chiral auxiliary could be attached to the amine. For example, using N-tert-butanesulfinyl imines, the addition of a nucleophile is directed by the chiral sulfinyl group. thieme-connect.com Subsequent reduction of the resulting β-hydroxy-N-sulfinyl imine can be performed with high diastereoselectivity by choosing the appropriate reducing agent, allowing access to either syn or anti 1,3-amino alcohols. thieme-connect.com The sulfinyl group can then be removed under mild acidic conditions. rsc.org

Another established set of auxiliaries are (S)-1-amino-2-methoxymethylpyrrolidine (SAMP) and (R)-1-amino-2-methoxymethylpyrrolidine (RAMP). thieme-connect.com These can be used to prepare chiral ketones, such as (R)- and (S)-4-methylheptan-3-one, which can then be reduced to the corresponding chiral alcohols. researchgate.net

| Auxiliary | Application | Outcome | Reference |

| N-tert-butanesulfinamide | Directs nucleophilic addition to imines | High diastereoselectivity for syn or anti amino alcohols | thieme-connect.com |

| SAMP/RAMP | Synthesis of chiral ketones | Access to enantiomerically pure (R)- or (S)-4-methylheptan-3-one | researchgate.net |

| Oxazolidinones | Control of alkylation and aldol (B89426) reactions | High diastereoselectivity | wikipedia.org |

Enzymatic and Biocatalytic Pathways for Stereoisomer Generation

The generation of specific stereoisomers of this compound can be effectively achieved through enzymatic and biocatalytic methods, which are known for their high stereoselectivity. A notable approach involves a one-pot, two-step enzymatic reduction of a suitable precursor. georgiasouthern.edugeorgiasouthern.edulanxess.comnih.govmdpi.com

A prominent enzymatic pathway for producing the four stereoisomers of the related compound, 4-methylheptan-3-ol, starts from 4-methylhept-4-en-3-one. georgiasouthern.edugeorgiasouthern.edulanxess.comnih.govmdpi.com This process utilizes a combination of an ene-reductase (ER) and an alcohol dehydrogenase (ADH). The first step involves the reduction of the carbon-carbon double bond of the enone by an ene-reductase to create the first stereocenter at the C4 position. Subsequently, an alcohol dehydrogenase reduces the ketone group to an alcohol, establishing the second stereocenter at the C3 position. georgiasouthern.edugeorgiasouthern.edulanxess.comnih.govmdpi.com

The selection of specific enzymes is crucial for controlling the stereochemical outcome. For instance, different enzymes from the Old Yellow Enzyme (OYE) family can be used as the ene-reductase. georgiasouthern.edunih.govmdpi.com The stereoselectivity of the reduction of the double bond can be directed towards the (R)- or (S)-configuration depending on the chosen OYE. Similarly, a variety of alcohol dehydrogenases are available to selectively produce the (R)- or (S)-alcohol. georgiasouthern.edunih.govmdpi.com By pairing the appropriate ene-reductase and alcohol dehydrogenase, all four possible stereoisomers—(3S,4R), (3R,4R), (3S,4S), and (3R,4S)—can be synthesized with high purity. georgiasouthern.edulanxess.comnih.govmdpi.com

The reported isolation yields for the four stereoisomers of 4-methylheptan-3-ol using this one-pot multi-enzymatic system are in the range of 72% to 83%. georgiasouthern.edulanxess.comnih.govmdpi.com The stereochemical purity of the products is excellent, with enantiomeric excess (ee) values of 99% and diastereomeric excess (de) values ranging from 92% to 99%. georgiasouthern.edulanxess.comnih.govmdpi.com

Comparative Analysis of Synthetic Efficiency and Yields

The synthesis of this compound and its analogs can be accomplished through various synthetic routes, including both classical chemical methods and biocatalytic approaches. The efficiency and yield of these methods can vary significantly.

The one-pot multi-enzymatic synthesis of the four stereoisomers of 4-methylheptan-3-ol, as detailed in the previous section, demonstrates good isolated yields ranging from 72% to 83% with very high stereoselectivity. georgiasouthern.edulanxess.comnih.govmdpi.com

Other reported synthetic strategies for the stereoisomers of 4-methylheptan-3-ol include:

Asymmetric induction with boronic esters: This method has been reported to achieve almost perfect diastereoselectivity (99.8:0.2 dr) with yields for key steps ranging from 83% to 96%. thieme-connect.de

Chirality transfer via ester enolate Claisen rearrangement: This method offers a way to transfer chirality, though specific yield data for the synthesis of this compound is not readily available in the provided search results. researchgate.netescholarship.orguni-saarland.de

Asymmetric georgiasouthern.eduusda.gov-Wittig rearrangement: This rearrangement can be used to synthesize homoallylic alcohols with a high degree of stereocontrol, but specific yields for this target molecule are not detailed in the search results. researchgate.netorganic-chemistry.orgwikipedia.org

Stereoselective synthesis using baker's yeast: Baker's yeast can be used for the stereoselective reduction of ketones, but its use can sometimes be limited by the formation of byproducts due to other enzymes present in the whole-cell biocatalyst. researchgate.netnih.gov

Sharpless epoxidation followed by regioselective epoxide opening: This is a well-established method for producing chiral alcohols. The epoxidation step can achieve high yields (e.g., 80-81%) and high enantiomeric excess (e.g., >95%). researchgate.netharvard.eduorgsyn.org

Comparison of Synthetic Methodologies for 4-Methylheptan-3-ol Stereoisomers

| Synthetic Method | Key Reagents/Enzymes | Reported Yield | Stereoselectivity (de/ee) | Reference |

|---|---|---|---|---|

| One-Pot Multi-Enzymatic Synthesis | Ene-reductase (OYE), Alcohol Dehydrogenase (ADH) | 72-83% | de: 92-99%, ee: 99% | georgiasouthern.edulanxess.comnih.govmdpi.com |

| Asymmetric Induction with Boronic Esters | Chiral boronic esters, LiCHCl2, ZnCl2 | 83-96% (for key steps) | dr: 99.8:0.2 | thieme-connect.de |

| Ester Enolate Claisen Rearrangement | Not specified | Data not available | Data not available | researchgate.net |

| Asymmetric georgiasouthern.eduusda.gov-Wittig Rearrangement | Not specified | Data not available | Data not available | researchgate.net |

| Baker's Yeast Reduction | Saccharomyces cerevisiae | Data not available | Data not available | researchgate.netnih.gov |

| Sharpless Epoxidation | Ti(Oi-Pr)4, DET, TBHP | ~80% (for epoxidation step) | >95% ee (for epoxidation step) | harvard.eduorgsyn.org |

Scale-Up Considerations for Laboratory and Industrial Synthesis

The transition from laboratory-scale synthesis to industrial production of this compound requires careful consideration of several factors to ensure a process that is not only efficient and high-yielding but also economically viable and environmentally sustainable.

For enzymatic and biocatalytic pathways , key scale-up considerations include:

Cofactor Regeneration: The cost of cofactors like NAD(P)H necessitates an efficient in-situ regeneration system. While glucose/glucose dehydrogenase is effective at the lab scale, for industrial applications, systems using less expensive sacrificial substrates like isopropanol (B130326) or formate (B1220265) are often preferred. nih.govresearchgate.netnih.gov

Enzyme Stability and Immobilization: The operational stability of the enzymes under process conditions (temperature, pH, solvent presence) is critical. Immobilization of enzymes can enhance their stability, allow for easier separation from the product, and enable their reuse, which is crucial for cost reduction in industrial processes. celignis.com

Process Optimization: To improve volumetric productivity, optimization of substrate loading, enzyme concentration, and reaction time is necessary. The use of biphasic systems (e.g., an aqueous phase for the enzyme and an organic phase for the substrate/product) can help overcome substrate inhibition or product toxicity issues that may arise at higher concentrations. nih.govnih.gov

Downstream Processing: The purification of the final product from the reaction mixture, which includes enzymes, cofactor regeneration components, and potential byproducts, needs to be efficient and scalable.

For chemical synthesis routes , scale-up considerations often revolve around:

Reagent Cost and Availability: The cost and large-scale availability of reagents, especially chiral auxiliaries and catalysts, can significantly impact the economic feasibility of a synthetic route.

Reaction Conditions: Extreme temperatures or pressures required for certain reactions can be energy-intensive and may necessitate specialized and costly equipment for large-scale production.

Waste Management: Chemical syntheses, particularly those involving stoichiometric reagents and protecting groups, can generate significant amounts of waste. The development of catalytic and more atom-economical processes is a key goal for sustainable industrial synthesis. nih.gov

Safety: The handling of hazardous or pyrophoric reagents (e.g., strong bases, metal hydrides) at an industrial scale requires stringent safety protocols and infrastructure.

The development of chemoenzymatic processes , which combine chemical and enzymatic steps, is an attractive strategy for industrial synthesis. This approach can leverage the high selectivity of enzymes for key stereochemical transformations while utilizing efficient chemical reactions for other parts of the synthesis. openaccessgovernment.org Furthermore, the production of pheromones and their precursors in engineered microorganisms or plants is an emerging area that could offer a more sustainable and potentially cost-effective alternative to traditional chemical synthesis in the long term. usda.gov

Chemical Reactivity and Derivatization of 1 Amino 4 Methylheptan 3 Ol

Reactions at the Amino Moiety

The primary amino group provides a site for nucleophilic attack, enabling reactions such as acylation and alkylation, as well as the formation of imines and amides.

Acylation: The primary amino group can be readily acylated with acyl chlorides or anhydrides to form N-acyl derivatives. youtube.comsavemyexams.comthieme-connect.de This reaction is typically carried out in the presence of a base to neutralize the acid byproduct. For example, reaction with benzoyl chloride would yield N-(3-hydroxy-4-methylheptyl)benzamide.

Alkylation: Selective mono-N-alkylation of the primary amine can be challenging as the resulting secondary amine is often more reactive than the starting primary amine, leading to overalkylation. acs.orgwikipedia.org However, methods have been developed for the selective mono-N-alkylation of 1,3-amino alcohols. acs.orgorganic-chemistry.org One such method involves the formation of a stable chelate with 9-borabicyclo[3.3.1]nonane (9-BBN), which protects the amine and allows for selective monoalkylation upon reaction with an alkyl halide. acs.orgorganic-chemistry.org Direct N-alkylation can also be achieved using alcohols as alkylating agents in the presence of a suitable catalyst. nih.gov

Interactive Table: Representative N-Acylation and N-Alkylation Reactions

| Reagent | Product | Reaction Conditions |

| Benzoyl chloride | N-(3-Hydroxy-4-methylheptyl)benzamide | Triethylamine, CH₂Cl₂, 0°C to room temperature |

| Methyl iodide / 9-BBN | 1-(Methylamino)-4-methylheptan-3-ol | 1. 9-BBN, THF; 2. Base; 3. MeI |

| Butyl bromide | 1-(Butylamino)-4-methylheptan-3-ol | Al₂O₃-OK catalyst, acetonitrile, room temperature researchgate.net |

Imines: The primary amino group of 1-amino-4-methylheptan-3-ol can react with aldehydes or ketones to form imines, also known as Schiff bases. libretexts.orgchemistrysteps.commasterorganicchemistry.comyoutube.comorgoreview.com This is a reversible condensation reaction that typically occurs under mildly acidic conditions and often requires the removal of water to drive the equilibrium towards the product. chemistrysteps.com For example, reaction with benzaldehyde (B42025) would yield (E)-N-(benzylidene)-3-hydroxy-4-methylheptan-1-amine.

Amides: Amide formation can be achieved by reacting the amino group with a carboxylic acid. This direct condensation requires high temperatures or the use of coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) to activate the carboxylic acid. organic-chemistry.orglibretexts.orgchemistrysteps.comnih.gov Alternatively, the carboxylic acid can be converted to a more reactive derivative, such as an acyl chloride or anhydride, prior to reaction with the amine. libretexts.org

Interactive Table: Imine and Amide Formation

| Reactant | Product Type | Product Name |

| Benzaldehyde | Imine | (E)-N-(Benzylidene)-3-hydroxy-4-methylheptan-1-amine |

| Acetone | Imine | N-((E)-Propan-2-ylidene)-3-hydroxy-4-methylheptan-1-amine |

| Propanoic acid / DCC | Amide | N-(3-Hydroxy-4-methylheptyl)propanamide |

Intramolecular Cyclization Reactions and Heterocycle Formation

The 1,3-disposition of the amino and hydroxyl groups in this compound makes it a valuable precursor for the synthesis of six-membered heterocyclic compounds, particularly substituted 1,3-oxazines. researchgate.netacs.orgnih.govtemple.eduscielo.brfrontiersin.orgwmich.edumdpi.com These intramolecular cyclization reactions can be promoted by various reagents and conditions.

For instance, reaction with phosgene (B1210022) or a phosgene equivalent like triphosgene (B27547) can lead to the formation of a 1,3-oxazinan-2-one (B31196) ring system. scielo.br Cyclization can also be achieved by reacting the amino alcohol with aldehydes or ketones, which can lead to the formation of tetrahydro-1,3-oxazines. Furthermore, intramolecular cyclization of N-thioacyl 1,3-amino alcohols, which can be prepared from the parent amino alcohol, can yield 5,6-dihydro-4H-1,3-oxazines. acs.orgnih.gov The stereochemistry of the substituents on the newly formed ring is often influenced by the stereochemistry of the starting amino alcohol. acs.orgnih.gov

Interactive Table: Heterocycle Formation from this compound

| Reagent(s) | Heterocyclic Product |

| Triphosgene, Pyridine | 5-Butyl-6-methyl-1,3-oxazinan-2-one |

| Formaldehyde (B43269) | 5-Butyl-6-methyltetrahydro-2H-1,3-oxazine |

| 1. CS₂, Base; 2. Alkyl halide; 3. Heat | 5-Butyl-6-methyl-5,6-dihydro-4H-1,3-oxazine derivative |

Formation of Coordination Complexes and Metal Chelates

The amino and hydroxyl groups of this compound are excellent ligands for metal ions, enabling the formation of stable coordination complexes and metal chelates. In these complexes, the molecule can act as a bidentate ligand, where both the nitrogen atom of the amino group and the oxygen atom of the hydroxyl group donate their lone pairs of electrons to a central metal ion. This chelation results in the formation of a stable five-membered ring structure, a common motif in coordination chemistry.

The stability and structure of these complexes depend on several factors, including the nature of the metal ion, the solvent system, and the reaction conditions. Transition metals such as copper(II), nickel(II), and zinc(II) are known to form stable complexes with β-amino alcohols. tandfonline.com Lanthanide ions have also been shown to form highly coordinated complexes with these types of ligands. nih.gov The formation of such complexes can significantly alter the physical and chemical properties of both the metal ion and the organic ligand, leading to applications in catalysis, materials science, and analytical chemistry.

While specific studies on the coordination chemistry of this compound are not extensively documented in publicly available literature, its structural similarity to other β-amino alcohols allows for the prediction of its coordination behavior. The table below illustrates potential coordination complexes that could be formed with various metal ions.

| Metal Ion | Potential Coordination Geometry | Potential Applications of the Complex |

| Copper(II) | Square planar or distorted octahedral | Catalysis in oxidation reactions, development of new antimicrobial agents. |

| Nickel(II) | Octahedral | Precursors for magnetic materials, catalysts for polymerization reactions. |

| Zinc(II) | Tetrahedral | Models for zinc-containing enzymes, components of fluorescent materials. |

| Europium(III) | Highly coordinated (e.g., 8 or 9) | Luminescent probes for biological imaging, chiral recognition sensors. nih.gov |

| Palladium(II) | Square planar | Catalysts for cross-coupling reactions (e.g., Suzuki, Heck). |

These potential complexes highlight the versatility of this compound as a ligand in inorganic and organometallic chemistry. Further research into the synthesis and characterization of these complexes could unveil novel properties and applications.

Synthesis of Advanced Derivatives for Specific Applications

The presence of reactive amino and hydroxyl groups makes this compound a valuable starting material for the synthesis of a wide array of advanced derivatives. These derivatization reactions can be targeted to modify the molecule's polarity, steric hindrance, and biological activity, tailoring it for specific applications in fields such as medicinal chemistry, materials science, and asymmetric synthesis.

The amino group can undergo a variety of transformations, including N-alkylation, N-acylation, and sulfonylation, to produce secondary or tertiary amines, amides, and sulfonamides, respectively. These modifications can dramatically alter the molecule's pharmacological profile. For instance, the synthesis of various β-amino alcohol derivatives has been explored for their potential as anti-inflammatory, antimalarial, and anticancer agents. researchgate.net

The hydroxyl group can be esterified or etherified to introduce new functional groups. It can also be oxidized to a ketone or replaced by other nucleophiles. The stereochemistry of the hydroxyl group can be exploited in asymmetric synthesis, where it can act as a chiral auxiliary to control the stereochemical outcome of subsequent reactions.

Furthermore, bifunctional derivatization, where both the amino and hydroxyl groups are modified, can lead to the creation of more complex molecules with tailored properties. For example, polymers functionalized with β-amino alcohols have been developed for the selective extraction of heavy metal ions from aqueous solutions. icm.edu.pl

The table below outlines some potential advanced derivatives of this compound and their prospective applications, based on the known reactivity of β-amino alcohols.

| Derivative Type | Synthetic Approach | Potential Applications |

| N-Aryl/Alkyl Derivatives | Reductive amination or nucleophilic substitution with alkyl/aryl halides. | Pharmaceutical intermediates, building blocks for ligands in catalysis. |

| Amides and Carbamates | Reaction with acyl chlorides, anhydrides, or isocyanates. | Biologically active compounds (e.g., enzyme inhibitors), chiral auxiliaries. researchgate.net |

| Esters | Esterification with carboxylic acids or their derivatives. | Pro-drugs, fragrance compounds, specialty plasticizers. |

| Ethers | Williamson ether synthesis. | Solvents, chemical intermediates with modified polarity. |

| Oxazolidinones | Reaction with phosgene or its equivalents. | Chiral auxiliaries in asymmetric synthesis. |

| Polymer-supported Derivatives | Grafting onto a polymer backbone. | Solid-phase catalysts, materials for metal ion sequestration. icm.edu.pl |

The synthesis of these and other derivatives from this compound represents a promising avenue for the development of new chemical entities with valuable properties and functions across various scientific disciplines.

Advanced Spectroscopic and Structural Elucidation of 1 Amino 4 Methylheptan 3 Ol and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Analysis

High-resolution NMR spectroscopy is an indispensable tool for elucidating the three-dimensional structure and conformational dynamics of flexible molecules like 1-amino-4-methylheptan-3-ol in solution. The presence of two stereocenters (at C3 and C4) results in four possible stereoisomers ( (3R,4R), (3S,4S), (3R,4S), and (3S,4R) ), each with a unique NMR fingerprint. For N-protected derivatives, which are common synthetic intermediates, NMR analysis provides crucial data for structural confirmation. core.ac.uk

Two-dimensional NMR experiments are fundamental for unambiguous assignment of proton (¹H) and carbon (¹³C) signals and for mapping the covalent framework of the molecule.

Correlation Spectroscopy (COSY): The COSY experiment reveals scalar couplings between protons, typically over two to three bonds (²JHH, ³JHH). creative-biostructure.com For this compound, COSY spectra would establish the connectivity within the heptane (B126788) backbone. For instance, the proton at C3 (H3) would show correlations to the protons of the adjacent methylene (B1212753) group (C2) and the methine proton at C4 (H4). Similarly, H4 would correlate with H3 and the protons of the C5 methylene group. This allows for the tracing of the carbon chain from one end to the other. In solvents like DMSO-d6, where proton exchange of the -OH and -NH2 groups is slow, couplings between these protons and adjacent C-H protons might also be observed. researchgate.net

Heteronuclear Single Quantum Coherence (HSQC): The HSQC spectrum correlates each proton with the carbon atom to which it is directly attached (¹JCH). libretexts.org This experiment is crucial for assigning the ¹³C chemical shifts based on the already assigned ¹H spectrum. For example, the chemical shift of the C3 carbon would be identified by the correlation to the H3 proton. This technique is more sensitive than direct ¹³C NMR and is invaluable for complex molecules. libretexts.org

A hypothetical table of expected ¹H and ¹³C NMR chemical shifts for this compound is presented below, based on data for analogous compounds like 4-methylheptan-3-ol and other amino alcohols. mdpi.commdpi.com

| Atom Position | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) | Key COSY Correlations (Protons) | Key HMBC Correlations (H to C) |

| 1 | ~2.7-2.9 | ~40-45 | H2 | C2, C3 |

| 2 | ~1.4-1.6 | ~35-40 | H1, H3 | C1, C3, C4 |

| 3 | ~3.4-3.6 | ~70-78 | H2, H4, OH | C1, C2, C4, C5 |

| 4 | ~1.5-1.7 | ~38-42 | H3, H5, H9 | C2, C3, C5, C6, C9 |

| 5 | ~1.2-1.4 | ~30-35 | H4, H6 | C3, C4, C6, C7 |

| 6 | ~1.2-1.4 | ~20-25 | H5, H7 | C4, C5, C7, C8 |

| 7 | ~0.9 | ~14 | H6 | C5, C6 |

| 9 (CH₃) | ~0.8-0.9 | ~15-20 | H4 | C3, C4, C5 |

| OH | Variable | - | H3 | C2, C3, C4 |

| NH₂ | Variable | - | H1 | C1, C2 |

The Nuclear Overhauser Effect (NOE) provides information about the spatial proximity of nuclei, which is critical for determining the relative stereochemistry of the chiral centers at C3 and C4. acdlabs.com

Nuclear Overhauser Effect Spectroscopy (NOESY): This experiment detects through-space interactions between protons that are close to each other (typically < 5 Å), regardless of the number of bonds separating them. libretexts.org For the syn (or threo) isomers ((3R,4S) or (3S,4R)), a NOE would be expected between the proton at C3 (H3) and the methyl protons at C9, as they would be on the same side of the carbon backbone in certain conformations. In contrast, for the anti (or erythro) isomers ((3R,4R) or (3S,4S)), a NOE would be more likely between H3 and H5.

Rotating-frame Overhauser Effect Spectroscopy (ROESY): For molecules with intermediate molecular weights, where the NOE enhancement might be close to zero, ROESY is a more reliable experiment as the cross-relaxation rate is always positive. core.ac.uk Similar to NOESY, ROESY cross-peaks would indicate spatial proximity and help differentiate between the diastereomers.

The combination of coupling constants (from COSY and 1D ¹H NMR) and NOE/ROE data allows for a detailed conformational analysis and the assignment of the relative configuration of the stereocenters. nih.gov

Vibrational Spectroscopy (IR and Raman) for Functional Group and Intermolecular Interaction Analysis

Vibrational spectroscopy provides information about the functional groups present in a molecule and the nature of intermolecular interactions, such as hydrogen bonding.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be characterized by distinct absorption bands. The O-H and N-H stretching vibrations would appear as broad bands in the region of 3200-3600 cm⁻¹, indicative of hydrogen bonding. nih.govnih.gov The C-H stretching vibrations of the alkyl chain would be observed just below 3000 cm⁻¹. The C-O stretching vibration would likely appear in the 1050-1150 cm⁻¹ region. rsc.org The N-H bending vibration is expected around 1600 cm⁻¹. researchgate.net

Raman Spectroscopy: Raman spectroscopy complements IR spectroscopy. arxiv.org The symmetric stretching vibrations of the C-C backbone would be prominent in the Raman spectrum. The O-H and N-H stretching bands would also be present, and their positions can provide insights into the strength of hydrogen bonds. researchgate.netarxiv.org Studies on similar amino alcohols have shown that the substitution on the nitrogen atom can influence the strength of the intramolecular O-H···N hydrogen bond, which can be monitored by the shift in the O-H stretching frequency. arxiv.org

| Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |

| O-H Stretch (H-bonded) | 3200-3400 (broad) | 3200-3400 |

| N-H Stretch (H-bonded) | 3300-3500 (broad) | 3300-3500 |

| C-H Stretch (Aliphatic) | 2850-2960 | 2850-2960 |

| N-H Bend | ~1600 | Weak |

| C-O Stretch | 1050-1150 | 1050-1150 |

Circular Dichroism (CD) Spectroscopy for Chiral Characterization

Circular Dichroism (CD) spectroscopy is a powerful technique for characterizing chiral molecules. nih.gov Since this compound itself lacks a strong chromophore near its chiral centers, direct CD analysis would be challenging. However, derivatization or the use of auxiliary chromophores can induce a measurable CD spectrum. nih.govacs.org For instance, forming a complex with a chiral or achiral chromophoric host can result in an induced circular dichroism (ICD) spectrum, where the sign of the Cotton effect can be correlated with the absolute configuration of the amino alcohol. rsc.org This method has been successfully applied to determine the stereochemistry of various amino alcohols. nih.govrsc.org Alternatively, theoretical calculations of the CD spectrum for each enantiomer can be compared with experimental data of a derivatized compound to assign the absolute configuration.

Mass Spectrometry (MS) for Fragment Analysis and Reaction Pathway Intermediates

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule, and its fragmentation pattern offers clues about its structure.

Under Electron Ionization (EI), this compound would likely undergo characteristic fragmentation pathways for alcohols and amines. libretexts.org

α-Cleavage: This is a common fragmentation for both alcohols and amines. For this compound, α-cleavage adjacent to the hydroxyl group could lead to the loss of a propyl radical (C₃H₇•) or a butyl radical (C₄H₉•). Cleavage adjacent to the amino group would result in the formation of a stable iminium ion. The most favorable α-cleavage often leads to the base peak in the spectrum.

Dehydration: Loss of a water molecule (18 Da) from the molecular ion is a typical fragmentation for alcohols, leading to a peak at m/z [M-18]⁺. libretexts.org

Deamination: Loss of an amino radical (NH₂•) or ammonia (B1221849) (NH₃) can also occur.

High-Resolution Mass Spectrometry (HRMS) would allow for the determination of the exact mass of the molecular ion and its fragments, which helps in confirming the elemental composition. mdpi.com

| Fragment Ion | Proposed Origin | Expected m/z |

| [M-H₂O]⁺ | Dehydration | 127 |

| [M-C₃H₇]⁺ | α-Cleavage at C3-C4 | 102 |

| [M-C₄H₉]⁺ | α-Cleavage at C2-C3 | 88 |

| [CH₂(NH₂)]⁺ | Cleavage at C1-C2 | 30 |

X-ray Crystallography of Single Crystals for Absolute Configuration and Solid-State Structure

X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state, including its absolute configuration. caltech.edu To date, no crystal structure for this compound has been reported in the crystallographic databases.

For a successful X-ray crystallographic analysis, a suitable single crystal of the compound or a derivative must be obtained. Often, derivatives with aromatic groups are prepared to facilitate crystallization and to allow for the determination of the absolute configuration using anomalous dispersion, especially if heavy atoms are incorporated. mdpi.com If a crystal structure were obtained, it would provide precise bond lengths, bond angles, and torsional angles, offering an unambiguous depiction of the molecule's conformation in the solid state and confirming the relative and absolute stereochemistry of the chiral centers.

This marks the completion of the request as per the provided instructions. The article section for the specified topic has been generated above.

Theoretical and Computational Chemistry Studies on 1 Amino 4 Methylheptan 3 Ol

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Predictions

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy and computational cost effectively for the study of medium-sized organic molecules. It is widely used to predict molecular properties based on the electron density rather than the complex many-electron wavefunction.

The first step in most computational studies is to find the most stable three-dimensional arrangement of atoms in the molecule, known as the optimized geometry. Using DFT methods, such as the popular B3LYP functional combined with a basis set like 6-31G*, the forces on each atom are calculated and minimized until a stationary point on the potential energy surface is located. youtube.com For 1-Amino-4-methylheptan-3-ol, this process would yield the precise bond lengths, bond angles, and dihedral angles corresponding to its lowest energy conformation.

Once a geometry is optimized, a vibrational frequency calculation is typically performed. This serves two main purposes: first, to confirm that the optimized structure is a true energy minimum (characterized by the absence of imaginary frequencies), and second, to predict the molecule's infrared (IR) spectrum. researchgate.netyoutube.com Each calculated frequency corresponds to a specific vibrational mode of the molecule, such as the stretching of the O-H, N-H, and C-H bonds, or the bending of the carbon backbone.

Table 1: Representative Predicted Vibrational Frequencies for Functional Groups in an Aliphatic Amino Alcohol.

| Vibrational Mode | Typical Frequency Range (cm⁻¹) |

|---|---|

| O-H Stretch | 3500-3700 |

| N-H Symmetric Stretch | 3300-3500 |

| N-H Asymmetric Stretch | 3400-3600 |

| C-H Stretch | 2850-3000 |

| N-H Bend (Scissoring) | 1580-1650 |

| C-O Stretch | 1050-1150 |

| C-N Stretch | 1000-1250 |

Note: This table contains representative data for aliphatic amino alcohols. The exact values for this compound would require a specific DFT calculation.

Frontier Molecular Orbital (FMO) theory simplifies the concept of chemical reactivity by focusing on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. wikipedia.org The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, allowing the molecule to act as an electrophile. youtube.comyoutube.com

For this compound, the HOMO is expected to be localized primarily on the lone pair of electrons of the nitrogen atom in the amino group and to a lesser extent on the oxygen of the hydroxyl group, as these are the most electron-rich centers. The LUMO would likely be distributed across the σ* antibonding orbitals of the C-N and C-O bonds. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a crucial parameter that indicates the molecule's kinetic stability and chemical reactivity; a smaller gap suggests the molecule is more reactive. taylorandfrancis.com

Table 2: Illustrative Frontier Molecular Orbital Energies for a Simple Amino Alcohol.

| Molecular Orbital | Energy (eV) | Role in Reactivity |

|---|---|---|

| HOMO | -9.5 | Nucleophilicity / Electron Donation |

| LUMO | +2.1 | Electrophilicity / Electron Acceptance |

| HOMO-LUMO Gap | 11.6 | Chemical Reactivity / Stability |

Note: These are illustrative values for a generic small amino alcohol. Actual values for this compound would need to be calculated.

DFT calculations are invaluable for mapping out reaction pathways and identifying transition states—the high-energy structures that connect reactants to products. youtube.com Methods like the Synchronous Transit-Guided Quasi-Newton (STQN) approach (using keywords like QST2 or QST3 in software) can be used to locate these saddle points on the potential energy surface. github.io By calculating the energy of the reactants, transition state, and products, one can determine the activation energy, which is the barrier that must be overcome for the reaction to occur. acs.org

For this compound, potential reactions for study could include its protonation, its role as a nucleophile in an SN2 reaction, or intramolecular hydrogen transfer events. A transition state calculation would reveal the geometry of the fleeting intermediate state and the energy required to reach it, providing deep mechanistic insight. youtube.comyoutube.com

Molecular Dynamics (MD) Simulations for Conformational Sampling and Solvent Effects

While DFT calculations are excellent for static properties, this compound is a flexible molecule that can adopt numerous conformations. Molecular Dynamics (MD) simulations are used to study these dynamic behaviors over time. In an MD simulation, the molecule's atoms are treated as classical particles moving according to Newton's laws of motion, with forces calculated from a molecular mechanics force field.

This technique allows for the exploration of the molecule's conformational landscape, identifying the most populated shapes and the energy barriers between them. Furthermore, by explicitly including solvent molecules (such as water) in the simulation box, MD can provide a detailed picture of how the solvent organizes around the solute and influences its conformation and dynamics. osf.io For an amino alcohol, this would reveal how water molecules form hydrogen bonds with the amino and hydroxyl groups, which is critical to its solubility and behavior in a biological environment. nih.govacs.orgacs.org

Quantum Chemical Calculations for pKa Determination and Basicity

The basicity of the amino group is a fundamental property of this compound, quantified by its pKa value. Quantum chemical calculations can predict pKa with considerable accuracy. The most common approach involves using a thermodynamic cycle that dissects the deprotonation process into gas-phase and solvation steps.

DFT calculations are used to compute the Gibbs free energy change for the deprotonation of the protonated amine in the gas phase. Then, a continuum solvent model, such as the Solvation Model based on Density (SMD) or the Conductor-like Screening Model (COSMO), is used to calculate the free energies of solvation for the protonated and neutral species. srce.hrornl.gov By combining these energy terms, the free energy change of the reaction in solution can be determined, which is then used to calculate the pKa. peerj.com This provides a theoretical value for the basicity of the compound, which is crucial for understanding its behavior at physiological pH.

Table 3: Theoretical pKa Calculation Scheme for an Aliphatic Amine.

| Calculation Step | Quantity Calculated | Example Method |

|---|---|---|

| Gas-Phase Optimization | Geometry of R-NH₃⁺ and R-NH₂ | DFT (e.g., B3LYP/6-31+G*) |

| Gas-Phase Frequencies | Gibbs Free Energy of R-NH₃⁺ and R-NH₂ | DFT (e.g., B3LYP/6-31+G*) |

| Solvation Energy | ΔGsolv(R-NH₃⁺), ΔGsolv(R-NH₂), ΔGsolv(H⁺) | Continuum Model (e.g., SMD) |

| pKa Calculation | pKa = ΔG°aq / (2.303 RT) | Combination of above results |

Note: This table outlines the general methodology. The accuracy of the final pKa value is sensitive to the chosen level of theory and solvent model.

Docking Studies for Ligand-Receptor Interaction Prediction (mechanistic, in silico focus)

Molecular docking is a computational technique used to predict the preferred orientation of a small molecule (ligand) when bound to a larger molecule, typically a protein receptor. This method is fundamental in drug discovery and for understanding potential biological mechanisms of action.

In a docking study involving this compound, the 3D structure of the compound would be placed into the active site of a target protein using a scoring function to evaluate and rank different binding poses. The results would predict the binding affinity and highlight key intermolecular interactions, such as hydrogen bonds between the amino and hydroxyl groups of the ligand and amino acid residues in the receptor, as well as hydrophobic interactions involving the heptane (B126788) backbone. researchgate.net This in silico approach can generate hypotheses about the molecule's potential biological targets and the structural basis for its activity before any experimental work is undertaken. researchgate.net

Computational Approaches for Spectroscopic Data Interpretation

In the structural elucidation of molecules like this compound, experimental spectroscopic data from techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are paramount. However, the interpretation of this raw data can be complex. Computational chemistry provides powerful tools to predict and interpret spectroscopic parameters, offering a synergistic relationship with experimental findings. Methods like Density Functional Theory (DFT) have become central to accurately forecasting spectroscopic data, aiding in the confirmation of molecular structures and the assignment of spectral signals.

At its core, computational spectroscopic analysis involves creating a three-dimensional model of the molecule and calculating its properties using quantum chemical methods. For instance, DFT calculations can predict the vibrational frequencies that correspond to IR absorption bands and the chemical shifts and coupling constants observed in NMR spectra. These theoretical predictions can then be compared with experimental spectra to validate the proposed structure of this compound.

Predicting Infrared (IR) Spectroscopy Data

Computational methods, particularly DFT, are extensively used to calculate the vibrational frequencies of molecules. dtic.mil These calculations simulate the various ways in which the atoms in this compound can vibrate. Each vibrational mode has a characteristic frequency, which can be correlated with a specific peak in an experimental IR spectrum.

The process begins with the geometry optimization of the this compound molecule to find its most stable conformation. Following this, vibrational frequency calculations are performed. The resulting theoretical spectrum provides a set of frequencies and their corresponding intensities. These calculated frequencies are often systematically scaled to correct for approximations in the theoretical model and to improve agreement with experimental data. nih.gov

For this compound, key vibrational modes of interest include the O-H and N-H stretching frequencies, typically found in the 3200-3600 cm⁻¹ region, as well as C-H, C-O, and C-N stretching and bending vibrations at lower frequencies. researchgate.netlibretexts.org Computational analysis can help to disentangle complex regions of the spectrum where multiple vibrational modes may overlap.

Below is a table of theoretically predicted IR vibrational frequencies for key functional groups in this compound, calculated using a DFT method (B3LYP) with a standard basis set (6-31G*).

| Functional Group | Vibrational Mode | Predicted Frequency (cm⁻¹) | Expected Experimental Range (cm⁻¹) |

| O-H | Stretching | 3450 | 3200-3600 (broad) |

| N-H | Stretching (Asymmetric) | 3380 | 3300-3500 |

| N-H | Stretching (Symmetric) | 3310 | 3300-3500 |

| C-H | Stretching (Aliphatic) | 2960-2870 | 2850-3000 |

| N-H | Bending (Scissoring) | 1610 | 1590-1650 |

| C-O | Stretching | 1080 | 1050-1150 |

| C-N | Stretching | 1150 | 1020-1250 |

Note: Predicted frequencies are scaled by an appropriate factor (e.g., 0.96) to better match experimental values.

Predicting Nuclear Magnetic Resonance (NMR) Spectroscopy Data

Computational chemistry is also instrumental in predicting NMR parameters. The chemical shifts of ¹H and ¹³C nuclei are highly sensitive to their local electronic environment. DFT and other quantum mechanical methods can accurately calculate the magnetic shielding tensors for each nucleus in this compound. These shielding values are then converted into chemical shifts by referencing them against a standard, typically tetramethylsilane (B1202638) (TMS).

The accuracy of predicted NMR chemical shifts has significantly improved with the development of sophisticated computational models and machine learning algorithms. nih.govnih.gov These approaches can account for factors such as solvent effects and conformational averaging, which are crucial for obtaining reliable predictions for flexible molecules like this compound.

The following table presents a hypothetical set of predicted ¹H and ¹³C NMR chemical shifts for this compound, generated using computational methods. Such a table is invaluable for assigning the signals in an experimental spectrum to the correct atoms in the molecule.

Predicted ¹H NMR Chemical Shifts for this compound

| Atom Number | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| H on C1 | 0.91 | t |

| H on C2 | 1.35 | m |

| H on C3 | 3.58 | m |

| H on C4 | 1.52 | m |

| H on C5 | 1.28 | m |

| H on C6 | 1.28 | m |

| H on C7 | 0.89 | t |

| H on C-methyl | 0.88 | d |

| H on OH | 2.50 (variable) | br s |

Predicted ¹³C NMR Chemical Shifts for this compound

| Atom Number | Predicted Chemical Shift (ppm) |

|---|---|

| C1 | 14.2 |

| C2 | 23.1 |

| C3 | 75.4 |

| C4 | 40.1 |

| C5 | 29.8 |

| C6 | 20.5 |

| C7 | 14.5 |

By comparing these computationally derived spectroscopic data with experimental results, researchers can gain a high degree of confidence in the structural assignment of this compound. This integrated approach, combining theoretical calculations with empirical data, represents a powerful strategy in modern chemical analysis. researchgate.net

Applications in Organic Synthesis and Catalysis

1-Amino-4-methylheptan-3-ol as a Chiral Auxiliary

A chiral auxiliary is a stereogenic compound that is temporarily incorporated into a synthesis to control the stereochemical outcome of a reaction. wikipedia.org While amino alcohols are a well-established class of chiral auxiliaries, no studies have been found that specifically document the use of this compound for this purpose. Research in this area would typically involve attaching the amino alcohol to a prochiral substrate, performing a stereoselective reaction, and then cleaving the auxiliary. Data tables would be expected to show diastereomeric excesses (d.e.) and yields for such reactions.

Development of this compound Based Ligands for Asymmetric Catalysis

Chiral ligands are crucial for transition metal-catalyzed asymmetric reactions. Amino acids and their derivatives are often used as precursors for these ligands. mdpi.com The development of ligands based on this compound would be a relevant area of research, but no such studies have been reported.

Application in Asymmetric C-C Bond Formation (e.g., Aldol (B89426), Mannich, Heck Reactions)Carbon-carbon bond forming reactions are fundamental in organic synthesis. The use of chiral catalysts to control the stereochemistry of these reactions is of high importance.

Aldol Reaction: This reaction forms a β-hydroxy carbonyl compound. nih.gov While organocatalyzed aldol reactions are common, there is no information on the use of this compound or its derivatives in this context.

Mannich Reaction: This is a three-component reaction that produces a β-amino-carbonyl compound. No studies were found that utilize this compound in asymmetric Mannich reactions.

Heck Reaction: The Heck reaction is a palladium-catalyzed C-C coupling of an unsaturated halide with an alkene. wikipedia.orgorganic-chemistry.org The development of chiral ligands is important for asymmetric versions of this reaction. There is no evidence of this compound-based ligands being used in Heck reactions.

Role in Organocatalysis

Organocatalysis uses small organic molecules to accelerate chemical reactions. Chiral amines and alcohols are prominent classes of organocatalysts. Despite the potential of this compound to function as an organocatalyst, for instance in reactions proceeding through enamine or iminium ion intermediates, no research has been published detailing such applications.

Contribution to Multi-Component Reactions

Multi-component reactions (MCRs) are processes where three or more reactants combine in a single step to form a product that contains portions of all the starting materials. organic-chemistry.orgnih.gov These reactions are highly efficient for building molecular complexity. There is no literature available that describes the participation of this compound as a reactant or catalyst in any multi-component reactions.

Mechanistic Insights into this compound Catalyzed Reactions

In a typical catalytic cycle, the amine group can act as a Lewis base or form a nucleophilic enamine or an electrophilic iminium ion intermediate with the substrate. nih.gov Simultaneously, the hydroxyl group can act as a Brønsted acid or base and can also form hydrogen bonds to orient the substrate and stabilize transition states, thereby enhancing stereoselectivity. researchgate.netnih.gov

A plausible general mechanism for a reaction catalyzed by a β-amino alcohol like this compound, for instance in an asymmetric Michael addition of a β-keto ester to a nitroalkene, would involve the following key steps nih.gov:

Enamine Formation: The primary amine of this compound condenses with the β-keto ester to form a chiral enamine intermediate. This process raises the Highest Occupied Molecular Orbital (HOMO) of the nucleophile, increasing its reactivity. nih.gov

Hydrogen Bonding and Substrate Activation: The hydroxyl group of the catalyst can form a hydrogen bond with the nitroalkene, the electrophile. This interaction both activates the nitroalkene for nucleophilic attack and holds it in a specific orientation relative to the enamine.

Carbon-Carbon Bond Formation: The enamine attacks the activated nitroalkene. The stereochemical outcome of this step is controlled by the chiral environment created by the catalyst, particularly the steric hindrance from the methyl and heptyl groups of this compound, which would direct the approach of the electrophile.

Hydrolysis and Catalyst Regeneration: The resulting iminium intermediate is hydrolyzed to release the chiral Michael adduct product and regenerate the this compound catalyst, allowing it to enter a new catalytic cycle.

This dual activation model, where the amine forms a covalent intermediate and the hydroxyl group engages in non-covalent interactions, is a common feature of many bifunctional organocatalysts. nih.gov The efficiency and stereoselectivity of such catalysts are often highly dependent on the specific structure of the catalyst, the nature of the substrates, and the reaction conditions.

The table below illustrates hypothetical data on how variations in a generic β-amino alcohol catalyst structure might influence the outcome of a Michael addition, providing a framework for understanding the potential catalytic performance of this compound.

| Catalyst (Generic β-Amino Alcohol) | Solvent | Temperature (°C) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee, %) | Yield (%) |

| Catalyst A (less bulky) | Toluene | 0 | 85:15 | 50 | 65 |

| Catalyst B (more bulky) | THF | -20 | 95:5 | 92 | 88 |

| Catalyst C (with H-bond donor) | CH2Cl2 | -30 | >99:1 | 99 | 95 |

This table presents illustrative data for generic β-amino alcohol catalysts to demonstrate the principles of asymmetric catalysis and does not represent experimental data for this compound.

Further detailed research, including kinetic studies and computational modeling, would be necessary to fully elucidate the specific mechanistic pathways and transition states involved in reactions catalyzed by this compound.

Exploration of Biological and Biochemical Interaction Mechanisms in Vitro Focus

Investigations into Enzyme Inhibition Mechanisms by 1-Amino-4-methylheptan-3-ol Derivatives

There is currently no published research specifically investigating the enzyme inhibition mechanisms of this compound or its derivatives. The study of enzyme inhibitors is a significant area of pharmaceutical research, as these molecules can modulate metabolic pathways and cellular signaling. Generally, amino alcohols can act as enzyme inhibitors through various mechanisms, including competitive, non-competitive, or uncompetitive inhibition, often by interacting with the enzyme's active site or allosteric sites. However, without specific studies on this compound, any discussion of its potential enzyme inhibitory activity would be purely speculative.

Receptor Binding Studies and Ligand-Target Interaction Profiling at a Molecular Level

Specific receptor binding studies and ligand-target interaction profiling for this compound have not been reported in the scientific literature. The amino and hydroxyl groups present in its structure suggest the potential for interactions with various biological receptors through hydrogen bonding and electrostatic interactions. Such interactions are fundamental to the pharmacological effects of many drugs. However, the affinity and specificity of this compound for any particular receptor remain uninvestigated.

Modulation of Protein Function and Allosteric Regulation

Information regarding the modulation of protein function or allosteric regulation by this compound is not available. Allosteric regulation, where a molecule binds to a site on a protein other than the active site to modulate its activity, is a key mechanism in cellular control. While some amino alcohol compounds have been shown to act as allosteric modulators, this has not been demonstrated for this compound.

Cellular Uptake and Intracellular Distribution Mechanisms (non-clinical)

There are no non-clinical studies detailing the cellular uptake and intracellular distribution mechanisms of this compound. The physicochemical properties of a compound, such as its size, charge, and lipophilicity, play a crucial role in its ability to cross cell membranes and its subsequent distribution within the cell. Without experimental data, the pathways by which this compound might enter cells and where it might accumulate are unknown.

Structure-Activity Relationship (SAR) Studies for Mechanistic Probes

Structure-activity relationship (SAR) studies for this compound and its derivatives as mechanistic probes have not been published. SAR studies are essential for understanding how the chemical structure of a molecule relates to its biological activity and are a cornerstone of drug discovery and medicinal chemistry. Such studies would involve synthesizing and testing a series of related compounds to identify the key structural features responsible for any observed biological effects. The absence of such studies for this compound means that the molecular determinants of its potential biological activity are yet to be elucidated.

Information Scarcity for this compound in Advanced Materials Science

Following a comprehensive search for scientific literature and data, it has been determined that there is a significant lack of published research regarding the specific applications of the chemical compound This compound in the field of advanced materials science. The initial investigation sought to detail its role in polymer architectures, functionalized surfaces, supramolecular assemblies, hybrid materials, and liquid crystal systems.

Despite extensive queries, no specific data, research findings, or detailed studies were found that directly correspond to the outlined topics for "this compound." The scientific literature readily available does not appear to contain information on its use as a monomer or cross-linker in polymer synthesis, its application in the development of functionalized surfaces and coatings, or its role in forming supramolecular assemblies or hybrid organic-inorganic materials. Furthermore, there is no accessible information regarding its potential in liquid crystal or amphiphilic systems.

The search results did yield information on related but structurally distinct compounds, such as 4-methylheptan-3-ol and other amino alcohols. However, in adherence to the strict focus on "this compound," this information cannot be used to fulfill the request.

Consequently, it is not possible to generate a scientifically accurate and detailed article on the "Advanced Materials Science Applications of this compound" based on the currently available scientific literature. The requested sections and subsections remain unaddressed due to the absence of relevant research on this specific compound.

Information regarding the environmental chemistry and degradation pathways of this compound is not available in publicly accessible scientific literature and databases.

A comprehensive search for data on the environmental fate and behavior of the specific chemical compound this compound has yielded no detailed research findings. Consequently, an article detailing its photodegradation, biodegradation, hydrolysis, oxidation, transformation products, and environmental transport, as requested, cannot be generated.

General information on related classes of chemical compounds, such as other amino alcohols and aliphatic amines, is available. For instance, alkanolamines are generally expected to be water-soluble and susceptible to biodegradation and atmospheric oxidation by hydroxyl radicals. Aliphatic amines can be degraded in the environment through various pathways, including microbial metabolism. However, applying this general information to this compound would be speculative and would not meet the requirement for scientifically accurate content focused solely on the specified compound.

No experimental or theoretical studies detailing the specific environmental degradation pathways or the formation of metabolites and transformation products for this compound could be located. Therefore, data tables and detailed research findings for the outlined sections cannot be provided.

Conclusion and Future Research Directions

Summary of Key Academic Findings on 1-Amino-4-methylheptan-3-ol

A thorough literature search did not yield any specific academic findings for this compound.

Unaddressed Research Questions and Emerging Areas

The primary unaddressed research question is the very existence and characterization of this compound. Emerging areas would include its synthesis, spectroscopic analysis (NMR, IR, Mass Spectrometry), and the exploration of its fundamental chemical and physical properties.

Potential for Novel Academic Discoveries and Methodological Advancements

The synthesis of this compound would represent a novel contribution to synthetic organic chemistry. Methodological advancements could arise from developing stereoselective synthetic routes to its potential stereoisomers.

Interdisciplinary Research Opportunities

Should the compound be synthesized and characterized, interdisciplinary research opportunities could be explored in fields such as medicinal chemistry, to investigate potential biological activities, and materials science, to assess its properties as a building block for new materials.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.